3-Triisopropylsilyloxy-4-chloroaniline
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Overview
Description
3-Triisopropylsilyloxy-4-chloroaniline is a chemical compound with the molecular formula C15H26ClNOSi and a molecular weight of 299.91 g/mol . It is a specialty product used primarily in proteomics research . The compound is known for its unique structure, which includes a triisopropylsilyloxy group and a chloroaniline moiety, making it valuable in various scientific applications.
Preparation Methods
The synthesis of 3-Triisopropylsilyloxy-4-chloroaniline involves several steps. One common method includes the reaction of 4-chloroaniline with triisopropylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or ethyl acetate . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
3-Triisopropylsilyloxy-4-chloroaniline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling agents like palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Triisopropylsilyloxy-4-chloroaniline is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: It has potential therapeutic applications, although specific uses are still under investigation.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Triisopropylsilyloxy-4-chloroaniline involves its interaction with specific molecular targets. The triisopropylsilyloxy group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The chloroaniline moiety can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
3-Triisopropylsilyloxy-4-chloroaniline can be compared with other similar compounds, such as:
4-Chloroaniline: Lacks the triisopropylsilyloxy group, making it less stable and reactive.
3-Triisopropylsilyloxyaniline:
4-Chloro-3-trimethylsilyloxyaniline: Has a trimethylsilyloxy group instead of triisopropylsilyloxy, leading to different chemical properties.
The unique combination of the triisopropylsilyloxy and chloroaniline groups in this compound makes it particularly valuable for specific research and industrial applications.
Biological Activity
3-Triisopropylsilyloxy-4-chloroaniline (CAS No. 1159977-62-4) is a synthetic organic compound that has garnered attention in various fields of research, particularly due to its unique chemical structure and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a triisopropylsilyloxy group attached to a chloroaniline moiety, which enhances its stability and reactivity. The structural formula can be represented as follows:
This structure allows for various chemical interactions, making it a useful building block in organic synthesis and biological research.
This compound interacts with specific molecular targets within biological systems. The triisopropylsilyloxy group is believed to enhance the compound's solubility and permeability, facilitating its interaction with enzymes and receptors. Notably, the chloroaniline part can modulate enzyme activity, leading to various biological effects such as:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.
- Protein Interaction : The compound has been utilized in proteomics to study protein interactions, indicating its role in cellular signaling pathways.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Activity Type | Description |
---|---|
Antimicrobial | Exhibits activity against certain bacterial strains, potentially useful in combating infections. |
Anti-inflammatory | May inhibit pro-inflammatory pathways, contributing to reduced inflammation in tissues. |
Anticancer | Preliminary studies suggest antiproliferative effects against various cancer cell lines. |
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that this compound showed significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Effects : Research indicated that the compound could inhibit the production of pro-inflammatory cytokines in vitro, showcasing its potential application in inflammatory diseases.
- Anticancer Properties : In vitro assays revealed that this compound exhibited antiproliferative effects on several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through caspase activation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with related compounds is beneficial:
Compound | Key Differences | Biological Activity |
---|---|---|
4-Chloroaniline | Lacks silyloxy group; less stable | Known carcinogen; limited therapeutic use |
3-Triisopropylsilyloxyaniline | Similar structure but without chloro substituent | Reduced biological activity compared to this compound |
4-Chloro-3-trimethylsilyloxyaniline | Different silyloxy group leading to altered properties | Varies in biological activity |
Properties
IUPAC Name |
4-chloro-3-tri(propan-2-yl)silyloxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26ClNOSi/c1-10(2)19(11(3)4,12(5)6)18-15-9-13(17)7-8-14(15)16/h7-12H,17H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUIGOCVGQWIMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=CC(=C1)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNOSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676178 |
Source
|
Record name | 4-Chloro-3-{[tri(propan-2-yl)silyl]oxy}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-62-4 |
Source
|
Record name | 4-Chloro-3-{[tri(propan-2-yl)silyl]oxy}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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